3,3',4',5,6,7,8-Heptamethoxyflavone 3,3',4',5,6,7,8-Heptamethoxyflavone 3-Methoxynobiletin is a member of flavonoids and an ether.
3,3',4',5,6,7,8-Heptamethoxyflavone is a natural product found in Melicope triphylla, Citrus reticulata, and other organisms with data available.
See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).
Brand Name: Vulcanchem
CAS No.: 1178-24-1
VCID: VC21344033
InChI: InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3
SMILES:
Molecular Formula: C22H24O9
Molecular Weight: 432.4 g/mol

3,3',4',5,6,7,8-Heptamethoxyflavone

CAS No.: 1178-24-1

Cat. No.: VC21344033

Molecular Formula: C22H24O9

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

3,3',4',5,6,7,8-Heptamethoxyflavone - 1178-24-1

CAS No. 1178-24-1
Molecular Formula C22H24O9
Molecular Weight 432.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one
Standard InChI InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3
Standard InChI Key SSXJHQZOHUYEGD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC
Melting Point 129 - 131 °C

Chemical Structure and Properties

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is classified as a polymethoxyflavone (PMF), a subgroup of flavonoids characterized by multiple methoxy groups attached to their basic structure. The compound has the molecular formula C₂₂H₂₄O₉ and a molecular weight of 432.4206 . Its chemical structure features a flavone backbone with seven methoxy groups positioned at the 3, 3', 4', 5, 6, 7, and 8 positions, which significantly influences its biological activities and physicochemical properties.

The physical and chemical properties of 3,3',4',5,6,7,8-Heptamethoxyflavone are summarized in the following table:

PropertyCharacteristic
AppearanceLight yellow powder
SolubilitySoluble in methanol, ethanol, DMSO and other organic solvents
Melting Point129-131°C
Boiling Point618.7±55.0°C (Predicted)
Density1.31±0.1 g/cm³ (Predicted)
CAS Registry Number1178-24-1
IUPAC Standard InChIKeySSXJHQZOHUYEGD-UHFFFAOYSA-N

The compound is also known by several alternative names, including 2-(3,4-Dimethoxyphenyl)-3,5,6,7,8-pentamethoxy-4H-chromen-4-one and 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxy- .

Natural Sources and Occurrence

3,3',4',5,6,7,8-Heptamethoxyflavone is predominantly found in the peels of several citrus fruits. It occurs naturally in:

Citrus Species

The compound is notably present in the peels of citrus fruits such as Citrus unshiu (Satsuma mandarin) and Citrus grandis (pomelo). Additionally, it has been identified in Citrus aurantium (bitter orange), which serves as a significant natural source of this flavonoid .

Other Plant Sources

Beyond citrus species, 3,3',4',5,6,7,8-Heptamethoxyflavone has been identified in other plants including Croton caudatus and Melicope triphylla, though in relatively smaller concentrations.

Extraction and Analytical Methods

The identification and quantification of 3,3',4',5,6,7,8-Heptamethoxyflavone in natural sources rely on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.

The compound has been characterized using capillary column chromatography with the following parameters:

ParameterSpecification
Column typeCapillary
Active phaseDB-5
Column length15 m
Carrier gasHelium
Column diameter0.25 mm
Phase thickness0.5 μm
Temperature range50°C to 320°C
Heating rate10 K/min
Retention index3375

These analytical parameters were established in research conducted by Feger, Brandauer, et al., specifically in their investigation of nonvolatiles in commercial lime and grapefruit oils .

Molecular Mechanisms of Action

Neurological Mechanisms

The neuroprotective effects of 3,3',4',5,6,7,8-Heptamethoxyflavone operate through several molecular pathways:

  • BDNF Expression: HMF induces brain-derived neurotrophic factor expression via cAMP/ERK/CREB signaling pathways .

  • Phosphodiesterase Activity: The compound reduces phosphodiesterase activity in C6 cells, which may contribute to its neurological effects .

  • CaMK II Activation: HMF stimulates the autophosphorylation of calcium/calmodulin-dependent protein kinase II, a crucial enzyme in memory formation and neuroplasticity .

Dermatological Mechanisms

In dermatological contexts, 3,3',4',5,6,7,8-Heptamethoxyflavone functions through:

  • Collagen Synthesis Promotion: The compound increases type I procollagen production in human dermal fibroblasts .

  • Enzyme Inhibition: HMF inhibits collagenase, an enzyme responsible for breaking down collagen in the skin, thereby potentially preventing premature skin aging .

Research Applications and Future Directions

The multifaceted biological activities of 3,3',4',5,6,7,8-Heptamethoxyflavone position it as a compound of significant interest for various research applications:

Neurodegenerative Disease Research

The neuroprotective and anti-inflammatory properties of HMF suggest potential applications in researching treatments for:

  • Alzheimer's disease

  • Parkinson's disease

  • Stroke recovery

  • Traumatic brain injury

Dermatological Research

The compound's effects on collagen synthesis and protection make it valuable for investigating:

  • Wound healing accelerators

  • Anti-aging formulations

  • Treatments for collagen-deficient conditions

Cancer Research

The potential of 3,3',4',5,6,7,8-Heptamethoxyflavone to enhance chemotherapeutic efficacy through efflux pump inhibition warrants further investigation in:

  • Cancer treatment adjuvants

  • Drug resistance reversal strategies

  • Targeted delivery systems

Analytical Considerations

For researchers working with 3,3',4',5,6,7,8-Heptamethoxyflavone, several analytical considerations are important:

  • The compound is typically analyzed using gas chromatography with a retention index of 3375 on a DB-5 column .

  • HPLC analysis is also effective, particularly for quantification in complex matrices like plant extracts.

  • Mass spectrometry provides definitive identification based on its characteristic fragmentation pattern.

  • UV spectroscopy can be used for preliminary identification and purity assessment.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator